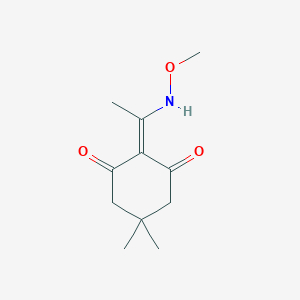
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one, also known as DIMBOA, is a natural compound found in various plants. This compound has been of interest to researchers due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is not fully understood. However, it has been suggested that 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one may inhibit the growth of bacteria and viruses by disrupting their cell membranes. It has also been suggested that 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one may inhibit the replication of viruses by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in plants, which can act as signaling molecules and activate defense mechanisms against pathogens. 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has also been found to induce the expression of various genes involved in defense responses in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in lab experiments is its natural origin. This makes it a useful tool for studying the defense mechanisms of plants against pathogens. However, one limitation of using 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in lab experiments is its variability in concentration in different plant species. This can make it difficult to compare results from different experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one. One direction is to further investigate its mechanism of action against bacteria and viruses. Another direction is to explore its potential as a natural insecticide. Additionally, research could be done to determine the optimal concentration of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one for inducing defense responses in plants. Finally, research could be done to investigate the potential use of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in the development of new drugs.
Synthesemethoden
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is synthesized through the shikimic acid pathway, which is present in plants. The synthesis of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one occurs in the roots of plants and is then transported to other parts of the plant. The synthesis of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one involves the conversion of tryptophan to indole-3-acetaldoxime, followed by the conversion of indole-3-acetaldoxime to indole-3-acetonitrile. Finally, indole-3-acetonitrile is converted to 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been of interest to researchers due to its potential applications in scientific research. It has been found to have antimicrobial, antiviral, and insecticidal properties. 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been shown to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. It has also been found to inhibit the replication of viruses, including herpes simplex virus type 1 and type 2.
Eigenschaften
CAS-Nummer |
108220-95-7 |
|---|---|
Produktname |
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-hydroxy-2-[(E)-N-methoxy-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO3/c1-7(12-15-4)10-8(13)5-11(2,3)6-9(10)14/h13H,5-6H2,1-4H3/b12-7+ |
InChI-Schlüssel |
OPROQFPSRGDWSX-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NOC |
SMILES |
CC(=NOC)C1=C(CC(CC1=O)(C)C)O |
Kanonische SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NOC |
Synonyme |
2-(1-(methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



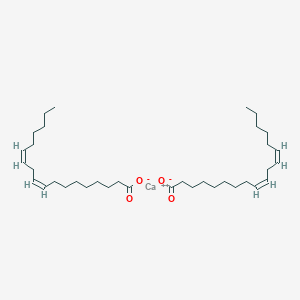
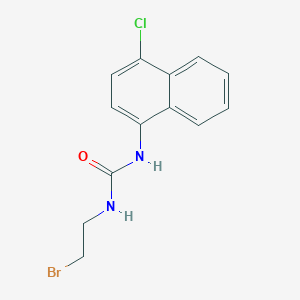
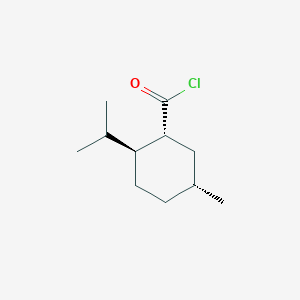

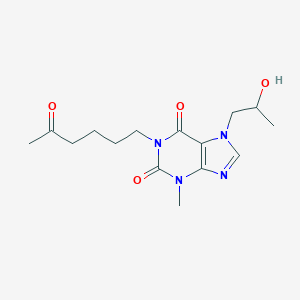
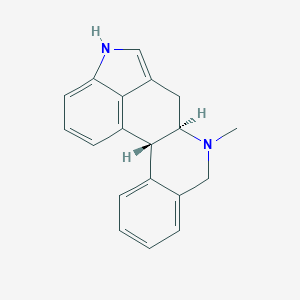
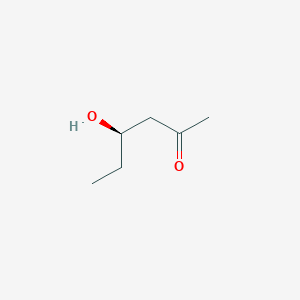
![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)
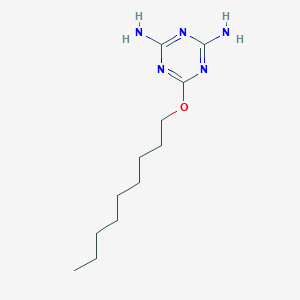
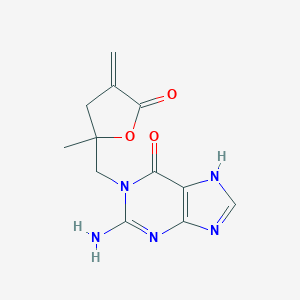
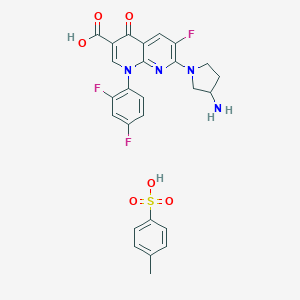

![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)
